Hyaluronidase Inhibition: Class‑Level Patent Coverage with Defined Structural Prerequisites
U.S. Patent 5,006,548 explicitly claims compounds of formula (I) where R¹ is a heterocyclic group other than pyridyl, including 5‑methylfuran‑2‑yl, R² is hydrogen, and R³ is a functional derivative of carboxy (e.g., ethoxycarbonyl) as hyaluronidase inhibitors [1]. The compound ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate falls within this generic scope. In contrast, the patent disclaims compounds where R¹ is unsubstituted furyl or alkyl‑furyl and R² is hydrogen unless R³ is a functional derivative of carboxy [1]. This creates a defined structural boundary: the para‑ethyl ester is a mandatory functional derivative for activity when the furan ring is methyl‑substituted. While the patent does not provide IC₅₀ values for the individual compound, the structural requirement serves as a class‑level inference of its unique position: analogs lacking the ester (free acid) or bearing the ester at the ortho position would fall outside the preferred claim scope and are not guaranteed to exhibit hyaluronidase inhibition. No peer‑reviewed head‑to‑head comparison data were identified in primary literature or authoritative databases at the time of this analysis.
| Evidence Dimension | Hyaluronidase inhibitory activity (structural prerequisite) |
|---|---|
| Target Compound Data | Meets structural criteria of patent claim: R¹ = 5-methylfuran-2-yl, R² = H, R³ = COOEt (para). |
| Comparator Or Baseline | Compounds where R¹ = unsubstituted furyl or alkyl-furyl and R² = H but R³ = COOH (free acid) are explicitly excluded from the preferred claim when R¹ is furyl and substituted [1]. |
| Quantified Difference | Not quantifiable; differentiation is binary (within claim scope vs. outside preferred claim). |
| Conditions | Patent classification based on hyaluronidase inhibition utility; no specific enzyme assay data reported for this compound. |
Why This Matters
Procurement for hyaluronidase‑related research must adhere to the structural scope defined in the patent; substituting with a free‑acid analog or a regioisomeric ester could result in an inactive compound.
- [1] U.S. Patent 5,006,548. Acrylamidobenzoic acid derivatives and their use. Issued April 9, 1991. View Source
